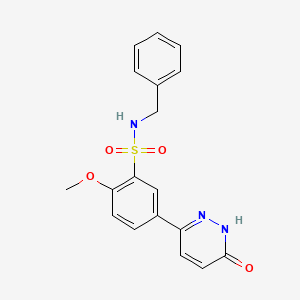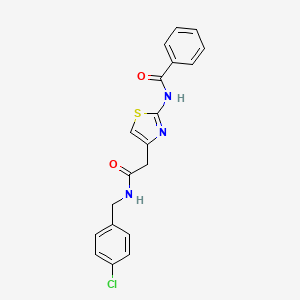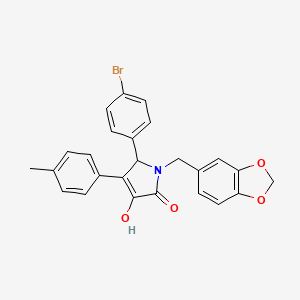![molecular formula C28H27NO3 B14975013 4-tert-butyl-N-{3-methyl-2-[(4-methylphenyl)carbonyl]-1-benzofuran-5-yl}benzamide](/img/structure/B14975013.png)
4-tert-butyl-N-{3-methyl-2-[(4-methylphenyl)carbonyl]-1-benzofuran-5-yl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(TERT-BUTYL)-N~1~-[3-METHYL-2-(4-METHYLBENZOYL)-1-BENZOFURAN-5-YL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes a tert-butyl group, a benzofuran moiety, and a benzamide linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(TERT-BUTYL)-N~1~-[3-METHYL-2-(4-METHYLBENZOYL)-1-BENZOFURAN-5-YL]BENZAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Benzamide Group: This step often involves the use of amide coupling reagents under controlled conditions.
Addition of the Tert-Butyl Group: This can be introduced via alkylation reactions using tert-butyl halides.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(TERT-BUTYL)-N~1~-[3-METHYL-2-(4-METHYLBENZOYL)-1-BENZOFURAN-5-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products Formed
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Applications De Recherche Scientifique
4-(TERT-BUTYL)-N~1~-[3-METHYL-2-(4-METHYLBENZOYL)-1-BENZOFURAN-5-YL]BENZAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.
Industry: The compound’s unique structure could be useful in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(TERT-BUTYL)-N~1~-[3-METHYL-2-(4-METHYLBENZOYL)-1-BENZOFURAN-5-YL]BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the compound’s structure and functional groups. Detailed studies are required to elucidate these mechanisms fully.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(TERT-BUTYL)-N~1~-[3-METHYL-2-(4-METHYLBENZOYL)-1-BENZOFURAN-5-YL]BENZAMIDE: shares similarities with other benzofuran derivatives and benzamides.
Benzofuran Derivatives: Compounds like 2-(4-METHYLBENZOYL)-1-BENZOFURAN exhibit similar core structures but differ in substituents.
Benzamides: Compounds such as N-(4-METHYLBENZOYL)BENZAMIDE have similar amide linkages but lack the benzofuran moiety.
Uniqueness
The uniqueness of 4-(TERT-BUTYL)-N~1~-[3-METHYL-2-(4-METHYLBENZOYL)-1-BENZOFURAN-5-YL]BENZAMIDE lies in its combination of functional groups and structural features, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C28H27NO3 |
|---|---|
Poids moléculaire |
425.5 g/mol |
Nom IUPAC |
4-tert-butyl-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-5-yl]benzamide |
InChI |
InChI=1S/C28H27NO3/c1-17-6-8-19(9-7-17)25(30)26-18(2)23-16-22(14-15-24(23)32-26)29-27(31)20-10-12-21(13-11-20)28(3,4)5/h6-16H,1-5H3,(H,29,31) |
Clé InChI |
FUPZADCNBIOSLD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)C2=C(C3=C(O2)C=CC(=C3)NC(=O)C4=CC=C(C=C4)C(C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(8,8-Dimethyl-1-oxo-8,9-dihydro-1H,6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluoren-2-yl)-N-(4-methoxy-phenyl)-acetamide](/img/structure/B14974931.png)

![N-(3-chlorophenyl)-2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14974941.png)
![2-methyl-N-(3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)phenyl)-3-nitrobenzamide](/img/structure/B14974953.png)
![15-[(2,6-dichlorophenyl)methylsulfanyl]-5,5-dimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11,13,15-hexaene](/img/structure/B14974957.png)

![1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-(4-methylphenyl)piperidine-4-carboxamide](/img/structure/B14974971.png)

![5-(4-ethylphenyl)-3-hydroxy-4-(4-methylphenyl)-1-[4-(methylsulfanyl)benzyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14974986.png)

![2-{2-[(4-methylphenyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide](/img/structure/B14975006.png)
![2-(4-oxo[1]benzothieno[3,2-d]pyrimidin-3(4H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B14975007.png)
![Pentyl 7-(2-bromophenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14975015.png)
![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxybenzoyl)piperidine](/img/structure/B14975016.png)
